molecular formula C17H18N2O4 B2716786 1-allyl-N-(2,4-dimethoxyphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide CAS No. 320419-79-2

1-allyl-N-(2,4-dimethoxyphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide

Cat. No. B2716786
CAS RN: 320419-79-2
M. Wt: 314.341
InChI Key: QEERXEDLDIQNOJ-UHFFFAOYSA-N
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Description

1-allyl-N-(2,4-dimethoxyphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide, also known as 2,4-dimethoxyallylpyridinecarboxamide (DMAPC), is a synthetic organic compound with a wide range of applications in the field of medicinal chemistry. It is a versatile scaffold for the synthesis of various biologically active compounds, such as drugs, peptides, and other small molecules. DMAPC has been used in the synthesis of various pharmaceuticals, including anti-inflammatory agents, antifungal agents, and anticonvulsants. It has also been used in the synthesis of various peptides and other small molecules, such as protease inhibitors, peptidomimetics, and peptide-based drugs.

Scientific Research Applications

Modulation of Metal-Bound Water via Oxidation in Co(III) Complexes

A study explored the impact of oxidation on thiolato sulfur in Co(III) complexes, revealing insights into the role of cysteine oxidation in enzymes like Co-nitrile hydratase. This research could inform the understanding of molecular interactions involving similar compounds (Tyler et al., 2003).

Intermolecular Interactions in Crystal Chemistry

Research on the crystal chemistry of pyridine-2,6-dicarboxylic acid bisphenylamide and related compounds provides valuable information on the significant intermolecular interactions, which might be useful for understanding the structural and chemical properties of complex amides (Malone et al., 1997).

Dehydrogenative Annulation of N-Allyl Amides

A study reported the synthesis of pyrrolidine and tetrahydropyridine derivatives via electrochemical dehydrogenative annulation of N-allyl amides with 1,3-dicarbonyl compounds. This research might offer parallels to the reactivity and applications of similar amide compounds in synthetic chemistry (Wu et al., 2018).

Functionalized Palladium Complexes with Pyridine

Another study focused on palladium complexes with pyridine-functionalized N-heterocyclic carbene ligands, which could provide a basis for understanding the catalytic or binding capabilities of structurally similar compounds (Danopoulos et al., 2007).

properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-oxo-1-prop-2-enylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4/c1-4-9-19-10-5-6-13(17(19)21)16(20)18-14-8-7-12(22-2)11-15(14)23-3/h4-8,10-11H,1,9H2,2-3H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEERXEDLDIQNOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC=C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-allyl-N-(2,4-dimethoxyphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide

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